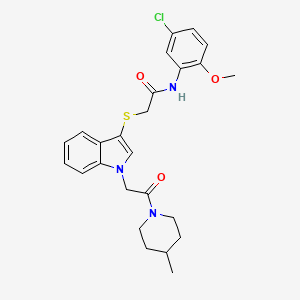

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Description

This compound features a multi-substituted acetamide backbone with a 5-chloro-2-methoxyphenyl group at the N-terminus, an indole ring linked via a thioether bridge, and a 4-methylpiperidin-1-yl-2-oxoethyl substituent at the indole N1 position.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClN3O3S/c1-17-9-11-28(12-10-17)25(31)15-29-14-23(19-5-3-4-6-21(19)29)33-16-24(30)27-20-13-18(26)7-8-22(20)32-2/h3-8,13-14,17H,9-12,15-16H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNKOEQJQVTVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide, also known by its CAS number 878059-68-8, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O₅S |

| Molecular Weight | 518.0 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in neurological and oncological pathways. Key mechanisms include:

- Cholinesterase Inhibition : The compound exhibits significant inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. Studies have shown that derivatives containing piperidine moieties often enhance AChE inhibition, suggesting a similar profile for this compound .

- Antitumor Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and activation of caspase pathways. This suggests potential antitumor properties for this compound .

- Antioxidant Properties : The presence of methoxy and chloro substituents may contribute to antioxidant activity, which is beneficial in reducing oxidative stress in cells, further supporting its neuroprotective effects .

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits AChE with an IC50 value comparable to leading Alzheimer's treatments. For instance, a related study indicated that similar compounds exhibited IC50 values ranging from 0.39 μM to 4.6 μM against AChE, highlighting the potential efficacy of this compound in similar assays .

Case Studies

- Neuroprotective Effects : A study focused on the neuroprotective effects of compounds with similar structures reported that they could reduce neuronal damage induced by oxidative stress. This aligns with findings that suggest this compound may possess similar protective qualities .

- Anticancer Activity : In a case study involving cancer cell lines, derivatives with indole and piperidine structures were shown to inhibit cell proliferation significantly. The potential application of this compound as an anticancer agent is supported by these findings, suggesting further investigation into its efficacy against specific cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Notes:

- Pyrimidoindole Analog () : The fused pyrimidine ring may enhance DNA intercalation, suggesting anticancer utility, but reduced solubility compared to the target compound.

- Thiazolidinone Derivative (): The thiazolidinone core is associated with antimicrobial activity via membrane disruption, but lacks the piperidine moiety for targeted enzyme interactions.

Substituent-Driven Functional Variations

Piperidine vs. Other Aliphatic Groups

- 4-Methylpiperidine (Target Compound) : Enhances binding to enzymes with hydrophobic pockets (e.g., lipoxygenase, cytochrome P450) due to its rigidity and moderate lipophilicity .

- tert-Butyl Group (Compound 6y, ) : Increases metabolic stability but may reduce solubility, limiting bioavailability.

- Methoxymethyl (Alachlor, ) : Used in herbicides for soil mobility; less relevant in pharmaceutical contexts.

Thioether vs. Oxadiazole Linkages

- Thioether (Target Compound) : Provides resistance to oxidative degradation compared to ester or amide linkages.

- Oxadiazole (e.g., 1,3,4-oxadiazole derivatives, ) : Improves metabolic stability and hydrogen-bonding capacity but may reduce cell permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.